Cytotoxicity in Cancer Cell Lines
In a direct head-to-head cytotoxicity evaluation against three human cancer cell lines (MCF-7 breast, NCI-H460 lung, and SF-268 CNS), flavanthrin exhibited IC₅₀ values of 21.9 ± 1.5 μM, 22.8 ± 2.3 μM, and 23.0 ± 2.0 μM, respectively. These values are 2.3- to 3.4-fold higher (less potent) than tryptanthrin, 1.2- to 1.9-fold higher than cephalinone D, and 1.0- to 1.9-fold higher than phaitanthrin A across the three cell lines [1]. This demonstrates a distinct and less potent cytotoxicity signature relative to co-isolated comparators.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, μM) |
|---|---|
| Target Compound Data | MCF-7: 21.9 ± 1.5; NCI-H460: 22.8 ± 2.3; SF-268: 23.0 ± 2.0 |
| Comparator Or Baseline | Tryptanthrin: MCF-7 9.4 ± 0.3, NCI-H460 8.5 ± 0.8, SF-268 22.6 ± 1.1; Phaitanthrin A: MCF-7 17.8 ± 0.8, NCI-H460 17.3 ± 1.2, SF-268 42.9 ± 1.0; Cephalinone D: MCF-7 7.6 ± 0.7, NCI-H460 7.8 ± 1.0, SF-268 12.2 ± 1.3 |
| Quantified Difference | Flavanthrin is 2.3–3.4× less potent than tryptanthrin, 1.2–1.9× less potent than cephalinone D, and 1.0–1.9× less potent than phaitanthrin A |
| Conditions | MTT assay; 48 h incubation; human tumor cell lines MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS); mean ± SD, n = 3–8 |
Why This Matters
Flavanthrin exhibits a moderate and relatively flat cytotoxicity profile across three distinct tumor types, contrasting sharply with the more potent and cell-line-selective profiles of co-isolated alkaloids, making it a valuable tool for comparative mechanism-of-action studies where differential potency is desired.
- [1] Lin CW, Wu CF, Hsiao NW, et al. Isolation and Cytotoxicity Evaluation of the Chemical Constituents from Cephalantheropsis gracilis. Int J Mol Sci. 2015;16(2):3980-3989. Table 3. View Source
